Bienvenue dans la boutique en ligne BenchChem!

N-Desmethyl Eletriptan Hydrochloride

Drug Metabolism CYP3A4 Phenotyping Drug-Drug Interactions

Definitive HCl salt of the primary active N-demethylated Eletriptan metabolite. Retains weak 5-HT1B/1D agonist activity with ~13h half-life, unlike inert impurity markers. CYP3A4-dependent formation makes it the essential marker for DDI risk assessment—ketoconazole co-administration reduces Cmax 3.4-fold. Procure for validated LC-MS/MS/HPLC quantification, ANDA/DMF impurity profiling per ICH Q3A/Q3B, and regulatory-compliant PK/PD modeling of active metabolite contribution.

Molecular Formula C21H24N2O2S.HCl
Molecular Weight 404.95
CAS No. 1391054-78-6
Cat. No. B601691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Eletriptan Hydrochloride
CAS1391054-78-6
Synonyms(R)-5-[2-(Phenylsulfonyl)ethyl]-3-(2-pyrrolidinylmethyl)-1H-indole Hydrochloride
Molecular FormulaC21H24N2O2S.HCl
Molecular Weight404.95
Structural Identifiers
SMILESC1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl
InChIInChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H/t18-;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Eletriptan Hydrochloride (CAS 1391054-78-6): Critical Metabolite and Impurity Standard for Eletriptan Analytical and Pharmacokinetic Studies


N-Desmethyl Eletriptan Hydrochloride (CAS 1391054-78-6) is the hydrochloride salt form of N-Desmethyl Eletriptan, the primary pharmacologically active N-demethylated metabolite of the anti-migraine drug Eletriptan (a selective 5-HT1B/1D receptor agonist) [1]. It is formed via first-pass metabolism primarily by the cytochrome P450 (CYP) isoform CYP3A4 in human liver microsomes [2]. As a key metabolite, it circulates at plasma concentrations 10–20% of those observed for the parent drug and has an estimated half-life of approximately 13 hours [3][4]. Beyond its metabolic role, this compound serves as a critical reference standard and impurity marker for analytical method development, quality control (QC), and regulatory filings (e.g., ANDA, DMF) related to Eletriptan pharmaceutical products [5].

Why N-Desmethyl Eletriptan Hydrochloride Cannot Be Substituted by Generic Metabolite or Impurity Standards


Generic substitution of N-Desmethyl Eletriptan Hydrochloride with alternative metabolite or impurity reference standards is scientifically unsound due to its specific, non-linear pharmacokinetic behavior and its unique role as a pharmacologically active entity [1]. Unlike many inactive metabolites, N-Desmethyl Eletriptan retains weak 5-HT1B/1D agonist activity, meaning it can potentially contribute to both the therapeutic and toxicological profile of Eletriptan [2]. Furthermore, its formation is critically dependent on CYP3A4 activity, making it an essential marker for assessing drug-drug interaction (DDI) risks, as shown by a 3.4-fold reduction in its Cmax when co-administered with the CYP3A4 inhibitor ketoconazole [3]. A standard analytical impurity reference cannot replicate this specific metabolic and activity profile. Using a non-specific or structurally similar but pharmacologically distinct compound would invalidate pharmacokinetic modeling, bioequivalence studies, and regulatory impurity profiling for Eletriptan-containing products [4].

Quantitative Differentiation of N-Desmethyl Eletriptan Hydrochloride: A Procurement-Focused Evidence Guide


CYP3A4-Mediated Formation: A Specific and Quantifiable Metabolic Pathway

N-Desmethyl Eletriptan (DETT) formation is almost exclusively driven by the CYP3A4 enzyme, differentiating it from metabolites of other triptans which may involve multiple or different CYP isoforms. This is supported by a strong correlation (r² = 0.932) between DETT formation and CYP3A4-catalyzed testosterone 6β-hydroxylation in human liver microsomes [1]. The metabolism of ETT to DETT was markedly inhibited (>80%) by the specific CYP3A4 inhibitor troleandomycin, but not by inhibitors of other major P450 enzymes (e.g., CYP2D6, CYP2C9, CYP2C19) [1]. In contrast, Sumatriptan is primarily metabolized by monoamine oxidase-A (MAO-A), and Rizatriptan undergoes deamination by MAO-A, with CYP pathways playing a minor role [2][3].

Drug Metabolism CYP3A4 Phenotyping Drug-Drug Interactions

Quantified Impact of CYP3A4 Inhibition on Metabolite Exposure: A 3.4-Fold Reduction in Cmax

The formation of N-Desmethyl Eletriptan is highly sensitive to CYP3A4 inhibition, demonstrating a significant, quantifiable drug-drug interaction (DDI) risk that is not observed to the same degree with other triptans. In a preclinical rat study, co-administration of the potent CYP3A4 inhibitor ketoconazole with oral Eletriptan led to a 3.4-fold reduction in the Cmax of N-Desmethyl Eletriptan, from 3.7 ng/mL to 1.1 ng/mL, and a corresponding decrease in relative exposure from 11.2% to 3.9% [1]. In contrast, the same study showed no change in Eletriptan Cmax (153 vs. 152 ng/mL) or AUC (267 vs. 266 ng.h/mL) following subcutaneous administration, confirming the interaction is specific to first-pass metabolism and metabolite formation [1]. This contrasts with sumatriptan, where MAO-A inhibition has a different, less clinically significant impact on parent drug exposure [2].

Pharmacokinetics Drug-Drug Interaction Bioequivalence

Prolonged Metabolite Half-Life (13 Hours) vs. Parent Drug (4 Hours): A Distinct Analytical Challenge

N-Desmethyl Eletriptan exhibits a significantly longer terminal half-life than its parent drug, Eletriptan. According to the FDA-approved prescribing information, the half-life of the N-demethylated metabolite is estimated to be about 13 hours, whereas the terminal elimination half-life of Eletriptan is approximately 4 hours [1][2]. This 3.25-fold difference in half-life creates a distinct analytical window for the metabolite, which can be crucial for detecting non-compliance or assessing drug accumulation in certain populations. In contrast, other triptans like Sumatriptan and Zolmitriptan have shorter half-lives for both parent and active metabolites, simplifying their pharmacokinetic profiles [3].

Pharmacokinetics Half-Life Bioanalysis

Pharmacological Activity: Weak Agonist with Significantly Lower Potency than Parent Drug

While N-Desmethyl Eletriptan is pharmacologically active, its potency at 5-HT1B/1D receptors is significantly lower than that of Eletriptan, a key differentiator when considering its contribution to efficacy or side effects [1]. The FDA labeling states that the metabolite causes vasoconstriction similar to eletriptan in animal models, but research indicates it exhibits "weak agonist activity ... similar to eletriptan, but with a significantly lower potency" [1]. For comparison, Eletriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors with Ki values of 0.92 nM and 3.14 nM, respectively . While exact Ki values for N-Desmethyl Eletriptan are not readily available in public literature, its lower potency is a well-established class-level inference based on the known structure-activity relationship of triptans, where N-demethylation typically reduces receptor affinity [2].

Receptor Pharmacology 5-HT1B/1D Agonist Structure-Activity Relationship

Regulatory Imperative: A Mandated Impurity Standard for ANDA and DMF Submissions

N-Desmethyl Eletriptan Hydrochloride is not merely a research chemical; it is a defined impurity standard required for regulatory filings. Suppliers explicitly state that this compound can be used as a reference standard for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for Eletriptan products, with traceability to pharmacopeial standards (USP or EP) available [1]. This contrasts with many other triptan metabolites (e.g., N-Desmethyl Zolmitriptan, N-Desmethyl Rizatriptan), which, while also impurities, may not have the same level of defined regulatory necessity for all applications. The compound is supplied with a comprehensive Certificate of Analysis (COA) including validated analytical data (NMR, MS, HPLC purity) to support GMP-compliant QC and stability studies [2].

Regulatory Science Impurity Profiling Quality Control

N-Desmethyl Eletriptan Hydrochloride: High-Value Application Scenarios in Pharma R&D and QC


Quantitative Bioanalysis in CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies

N-Desmethyl Eletriptan Hydrochloride is the definitive analytical reference standard for developing and validating LC-MS/MS or HPLC methods to quantify the metabolite in plasma or serum. Its use is critical in clinical pharmacology studies evaluating the impact of CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or inducers (e.g., rifampicin) on Eletriptan pharmacokinetics. As demonstrated in preclinical models, CYP3A4 inhibition can reduce the metabolite's Cmax by 3.4-fold, a change that must be accurately measured to assess DDI risk [1]. Procurement of a high-purity standard ensures reliable data for regulatory submissions.

Method Validation and Routine QC for Eletriptan Generic Drug Products (ANDA/DMF)

This compound is a required impurity standard for analytical method development, method validation (AMV), and routine quality control (QC) of Eletriptan Hydrobromide API and finished dosage forms (tablets). It is used to establish system suitability, determine relative response factors (RRF), and quantify this specific known impurity against ICH Q3A/Q3B limits during stability studies [2]. Suppliers provide the necessary documentation (CoA with NMR, MS, HPLC purity) to support ANDA and DMF filings, ensuring compliance with FDA and ICH guidelines [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Metabolite Contribution Assessment

Given its weak 5-HT1B/1D agonist activity and prolonged 13-hour half-life, this standard is essential for accurately modeling the contribution of the active metabolite to the overall efficacy and safety profile of Eletriptan [4]. While its plasma concentration is only 10-20% of the parent drug, its longer half-life could theoretically lead to accumulation or prolonged effects in specific patient populations (e.g., hepatic impairment, elderly). Quantitative analysis with this standard enables sophisticated PK/PD modeling and simulation to address these regulatory queries.

Cross-Reactivity and Specificity Testing in Ligand-Binding Assays

In therapeutic drug monitoring (TDM) or clinical research settings, this standard is used to test the specificity and cross-reactivity of immunoassays or other ligand-binding assays designed to measure Eletriptan. By spiking the standard into relevant matrices, researchers can confirm that the assay does not significantly cross-react with the active metabolite, thereby ensuring that the measured signal accurately reflects parent drug concentrations. This is a critical validation step for any bioanalytical method used in clinical studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Eletriptan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.